(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways The ABTS/PP decolorization assay elucidates reaction pathways underlying antioxidant capacity measurement. It reveals that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This specificity and the relevance of oxidation products need further exploration. Despite some biases, ABTS-based assays are recommended for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Pharmaceutical Implications of Sulfonamides
Sulfonamides A Patent Review (2008 – 2012)
Sulfonamide moiety is crucial in many clinically used drugs. The review covers the main classes of sulfonamides investigated between 2008 and 2012, focusing on CAIs, COX2 inhibitors, pazopanib, and its congeners. It suggests a constant need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and for treating and diagnosing other diseases (Carta et al., 2012).
Synthetic Utility of Organic Compounds
Synthetic Utilities of O-Phenylenediamines Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo〔1,5〕diazepines
This review presents methods developed for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with various electrophilic reagents. It highlights the relevance of azolylthiazoles in synthetic chemistry and their biological applications (Ibrahim, 2011).
Biological Importance of Benzazoles
Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest The review emphasizes the biological importance of benzazoles and derivatives. It details synthetic procedures to access 2-guanidinobenzazoles (2GBZs), highlighting their potential as therapeutic agents. The chemical aspects of 2GBZs are discussed, summarizing current knowledge on pharmacological activities like cytotoxicity, cell proliferation inhibition, angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
Enzymatic Treatment of Organic Pollutants
Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes A Review
This review highlights the enzymatic approach in treating organic pollutants in wastewater. It discusses how enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds. The review also emphasizes the potential future role of the enzyme–redox mediator system in remediating a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-8-22-15-6-5-14(29(2,24)25)12-18(15)28-20(22)21-19(23)13-4-7-16-17(11-13)27-10-9-26-16/h3-7,11-12H,1,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNOGQWJMCHWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.